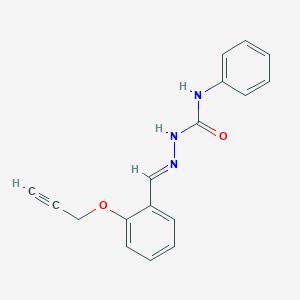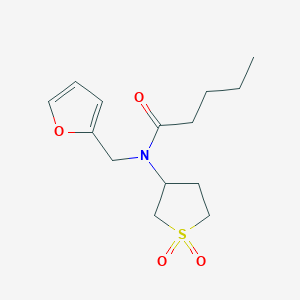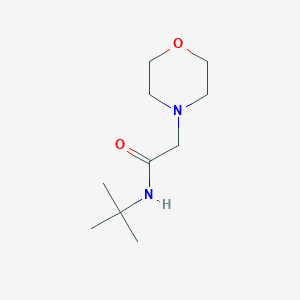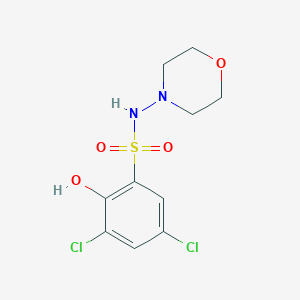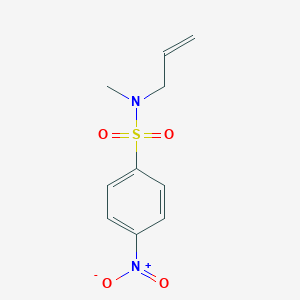![molecular formula C20H29NO4S B241388 methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B241388.png)
methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C20H29NO4S and a molecular weight of 379.5 g/mol. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and butylcyclohexylcarbonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of thiophene-containing compounds with biological systems.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as binding to proteins or enzymes that recognize thiophene-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-acetyl-2-methoxybenzoate: A compound with a similar acetyl group but different ring structure.
5-Acetyl-2-amino-4-methylthiazole: Contains a thiazole ring instead of a thiophene ring.
Properties
Molecular Formula |
C20H29NO4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
methyl 5-acetyl-2-[(4-butylcyclohexanecarbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H29NO4S/c1-5-6-7-14-8-10-15(11-9-14)18(23)21-19-16(20(24)25-4)12(2)17(26-19)13(3)22/h14-15H,5-11H2,1-4H3,(H,21,23) |
InChI Key |
ZUWRRLHCQVTNTG-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


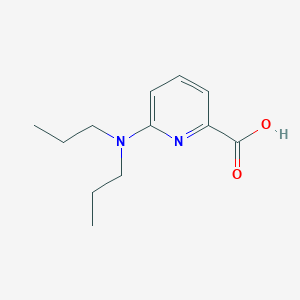
![N-{[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PROPANAMIDE](/img/structure/B241308.png)
![3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione](/img/structure/B241310.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)

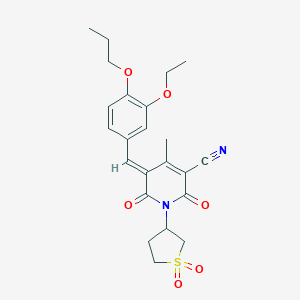
![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
